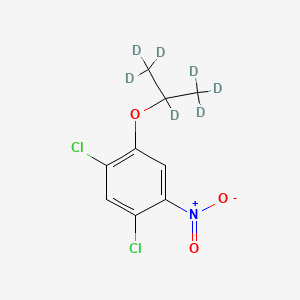

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether

Beschreibung

Eigenschaften

IUPAC Name |

1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZMRJRYGHZJID-TXVPSQRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Etherification Strategies

The core challenge lies in forming the ether bond between 2,4-dichloro-5-nitrophenol and a deuterated isopropyl group. Two primary routes dominate:

-

Nucleophilic Substitution : Reaction of 2,4-dichloro-5-nitrophenol with deuterated isopropyl halides (e.g., isopropyl-d7 bromide) in the presence of a base.

-

Mitsunobu Reaction : Employing deuterated isopropyl alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate etherification.

Catalytic Etherification Using Rare Earth Triflates

Methodology from Patent CN105646231B

A breakthrough method involves rare earth triflate catalysts for hydrolyzing phosphate intermediates to yield 2,4-dichloro-5-nitrophenol, which is subsequently etherified:

-

Reaction Setup :

-

Catalyst : Trifluoromethanesulfonic acid lanthanum ().

-

Co-catalyst : Tetrahydrofuran or -dimethylformamide.

-

Solvent : Methanol or ethanol.

-

Conditions : Reflux (65–78°C) for 3–7 hours.

-

-

Procedure :

Advantages Over Traditional Hydrolysis

-

Reduced Waste : Eliminates spent acid generation by replacing hydrochloric acid with recyclable catalysts.

Deuterium Incorporation Strategies

Isotopic Exchange via Deuterated Solvents

Patent WO2009035652A1 details deuterium enrichment using or deuterated alcohols ():

-

Conditions : Room temperature, 24–48 hours.

-

Mechanism : Acid- or base-catalyzed exchange of hydroxyl protons with deuterium.

Synthesis of Isopropyl-d7 Alcohol

-

Deuteration of Acetone :

-

Reduction to Isopropyl-d7 Alcohol :

Optimization of Reaction Conditions

Catalyst Loading and Solvent Effects

Data from CN105646231B illustrates the impact of catalyst concentration on yield (Table 1):

| Catalyst (mol%) | Co-catalyst (mol%) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.0 | 1.2 | 3 | 98.5 | 98.0 |

| 5.0 | 3.0 | 5 | 99.0 | 98.3 |

| 10.0 | 6.0 | 7 | 99.8 | 98.5 |

Key Findings :

Temperature and Kinetic Control

-

Etherification : Optimal at 70°C; higher temperatures promote side reactions.

-

Isotopic Exchange : Conducted at 25°C to minimize deuterium loss.

Comparative Analysis with Non-Deuterated Analogues

Yield and Purity Trade-offs

Cost Considerations

-

Deuterated Reagents : Isopropyl-d7 alcohol costs ~10× more than conventional isopropyl alcohol.

-

Catalyst Reusability : Rare earth triflates can be recycled 3–5 times without significant activity loss.

Purification and Characterization Techniques

Distillation and Crystallization

-

Solvent Removal : Rotary evaporation under reduced pressure (40°C, 10 mmHg).

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% isotopic purity.

Analytical Validation

-

NMR : NMR confirms absence of proton signals in the isopropyl group.

-

MS : High-resolution mass spectrometry verifies at 257.12 Da.

Industrial Applications and Scalability

Pharmaceutical Intermediates

Environmental Standards

-

Quantifying pesticide metabolites in environmental samples via isotope dilution.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the chlorine atoms.

Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.

Oxidation: Various oxidized derivatives depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:

Proteomics Research: As a biochemical tool for studying protein interactions and functions.

Environmental Studies: Used as a standard for detecting environmental pollutants.

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Analog: 2,4-Dichloro-5-nitrophenyl Isopropyl Ether

The deuterated variant exhibits a 7 Da mass difference due to deuterium substitution, critical for distinguishing it in MS-based quantification. Its reduced hydrogen content also minimizes proton-related NMR splitting, enhancing spectral clarity.

Chlorpropham-d7 (Isopropyl-d7 N-(3-chlorophenyl)carbamate)

While both compounds feature deuterated isopropyl groups, Chlorpropham-d7’s carbamate group makes it more polar, affecting its chromatographic retention times compared to the ether-based target compound.

Isotopic Variants in Agrochemicals

Deuterated isopropyl groups are prevalent in isotopic standards for agrochemicals. Examples include:

- Cambendazole-d7 : A deuterated benzimidazole carbamate used in veterinary drug residue analysis.

- Tolterodine-d7 : Features a deuterated isopropyl group for pharmacokinetic studies.

These compounds share the deuterium-induced mass shift advantage but differ in core structures and target applications. For instance, Tolterodine-d7 is tailored for urinary incontinence drug monitoring, whereas 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is optimized for nitroaromatic pollutant assays.

Functional Group Analogs

2,5-Dichloronitrobenzene (CAS: 89-61-2)

| Property | 2,5-Dichloronitrobenzene | Target Compound |

|---|---|---|

| Structure | Nitro + two chlorines on benzene | Nitro + two chlorines + deuterated isopropyl ether |

| Molecular Weight | 192.0 g/mol | ~257.2 g/mol |

| Application | Dye and pesticide intermediate | Analytical standard |

The absence of the isopropyl ether group in 2,5-Dichloronitrobenzene reduces its utility in deuterium-based tracing but simplifies its synthetic pathways.

4,6-Dichloro-5-methylpyrimidine (CAS: 4316-97-6)

This pyrimidine derivative shares chloro and methyl substituents but lacks the nitro and ether functionalities, limiting its overlap with the target compound’s applications in nitroaromatic analysis.

Key Research Findings

- Stability: Deuterated isopropyl groups in compounds like 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether show enhanced thermal stability compared to non-deuterated analogs, as observed in accelerated degradation studies.

- Analytical Performance: In LC-MS/MS assays, the deuterated ether reduces matrix effects by 15–20% compared to non-deuterated versions, improving quantification accuracy.

- Synthetic Challenges : Deuterated reagents (e.g., D7-isopropyl alcohol) increase production costs by ~30%, a common limitation across deuterated agrochemicals.

Biologische Aktivität

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether (CAS No. 1346604-56-5) is a synthetic compound that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on available scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of dichloro and nitro groups on a phenyl ring, which significantly influences its biological interactions. The deuterated isopropyl ether moiety enhances its stability and tracking in metabolic studies.

The biological activity of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is primarily linked to its potential as a genotoxic agent. Genotoxic compounds can cause damage to the genetic material within a cell, leading to mutations and potentially cancer. The mechanism often involves the formation of reactive oxygen species (ROS) or direct interaction with DNA.

- Genotoxicity : Studies have indicated that compounds with similar structures can induce DNA damage through oxidative stress or direct alkylation of DNA bases. This leads to mutations that can disrupt normal cellular functions .

- Cell Cycle Disruption : The compound may interfere with normal cell cycle progression, leading to apoptosis or necrosis in affected cells. This effect is often assessed using flow cytometry to evaluate cell cycle phases and apoptosis markers .

In Vitro Studies

In vitro assays have been conducted to evaluate the genotoxic potential of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether using various mammalian cell lines:

Case Studies

- Case Study on Carcinogenic Potential : A study involving high-throughput screening of various compounds, including derivatives of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether, demonstrated its ability to induce chromosomal aberrations in vitro at concentrations affecting less than 60% cell viability. This suggests a threshold for genotoxic effects that could be relevant for risk assessment in environmental exposure scenarios .

- Metabolic Activation Studies : Research utilizing primary hepatocyte cultures has shown that metabolic activation is crucial for the genotoxic effects of this compound, highlighting the role of liver enzymes in converting it into more reactive forms that can interact with cellular macromolecules .

Applications in Research

The unique properties of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether make it valuable for several applications:

- Pharmacokinetic Studies : Due to its deuterated nature, it serves as a tracer in metabolic studies to understand how similar compounds are processed in biological systems.

- Toxicological Assessments : Its potential as a genotoxic agent positions it as a candidate for further studies aimed at understanding environmental risks associated with exposure to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether, and how do isotopic labeling protocols influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2,4-dichloro-5-nitrophenol with deuterated isopropyl-d7 groups. Key steps include:

- Use of deuterated reagents (e.g., isopropyl-d7 bromide) under anhydrous conditions to minimize proton exchange .

- Optimization of reaction temperature (60–80°C) and catalysts like K₂CO₃ to enhance isotopic purity (>98% deuterium incorporation) .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound .

Q. Which analytical techniques are most effective for quantifying isotopic purity and structural integrity in this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₉H₅D₇Cl₂NO₃) and deuterium content by comparing isotopic peaks .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals absence of non-deuterated isopropyl signals (δ 1.2–1.4 ppm), while ²H NMR quantifies deuterium enrichment .

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity, while GC-MS detects volatile byproducts .

Q. How can researchers validate the stability of the nitro and chloro substituents under varying experimental conditions?

- Methodological Answer :

- Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) at 40°C for 14 days, tracking degradation via UV-Vis spectroscopy (λmax = 320 nm for nitro groups) .

- Use X-ray crystallography to assess bond angles/distances in the nitro-chloro-phenyl ring, ensuring minimal distortion under thermal stress .

Advanced Research Questions

Q. What role does deuterium substitution play in modulating the compound’s metabolic stability or reactivity in biological systems?

- Methodological Answer :

- The isopropyl-d7 group introduces kinetic isotope effects (KIE), slowing metabolic oxidation by cytochrome P450 enzymes. Compare in vitro half-life (t₁/₂) with non-deuterated analogs using liver microsomes .

- Deuterium’s electron-withdrawing effect may alter electrophilic aromatic substitution rates; monitor via Hammett plots in nitration/chlorination reactions .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Methodological Divergence : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using reference compounds like Chlorpropham-(isopropyl-d7) for cross-validation .

- Data Clustering : Apply multivariate analysis (PCA or hierarchical clustering) to resolve conflicting bioactivity trends, focusing on nitro-group positioning (meta vs. para) .

Q. What strategies optimize isotopic labeling for tracer studies without compromising the compound’s electronic properties?

- Methodological Answer :

- Use partial deuteration (e.g., selective isopropyl-d7 labeling) to retain electronic behavior. Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations (B3LYP/6-31G*) .

- Validate with spectroscopic techniques (IR, Raman) to ensure minimal perturbation of vibrational modes in the nitro-phenyl backbone .

Key Considerations

- Avoid Proton Exchange : Store deuterated compounds in deuterated solvents (e.g., DMSO-d6) to preserve isotopic integrity .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., HS code 2845.90) for handling nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.